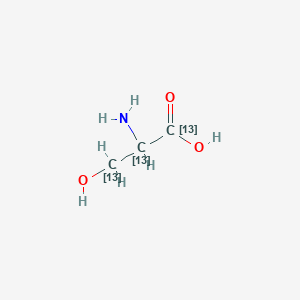
L-Serine-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine-13C3 is a non-essential amino acid that is synthesized from 3-phosphoglycerate in a multistep biosynthesis . It is used as an internal standard for the quantification of L-serine by GC- or LC-MS . It is also used as a standard in qualitative and/or quantitative, MS-based experiments .
Synthesis Analysis
L-Serine is synthesized from central metabolic pathway intermediates . The synthesis of L-Serine involves a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis
The linear formula of this compound is HO13CH213CH (15NH2)13CO2H . It is a polar, uncharged (at physiological pH), aliphatic amino acid .Chemical Reactions Analysis
This compound is produced from 3-phosphoglycerate in a multistep biosynthesis . The enzymes involved in this process are phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Physical And Chemical Properties Analysis
L-Serine is a polar, uncharged (at physiological pH), aliphatic amino acid . It is synthesized from central metabolic pathway intermediates .Scientific Research Applications
Metabolic Pathway Analysis and Microbial Engineering :
- L-Serine is a key intermediate in central metabolism and its labeled form is used to study metabolic pathways in bacteria like Corynebacterium glutamicum (Netzer et al., 2004).
- Understanding the metabolism of L-Serine, including its labeled variants, helps in reprogramming metabolic pathways for improved microbial production of essential compounds (Zhang et al., 2018).
Studying Biosynthetic Pathways and Disease Mechanisms :
- Research on Brucella abortus, a bacterium causing Brucellosis, showed the importance of L-serine biosynthesis for its intracellular proliferation, making L-Serine-13C3 a valuable tool for studying bacterial pathogenesis (Révora et al., 2019).
- L-Serine plays a crucial role in various biological processes, and its defects can lead to severe neurological abnormalities (El-Hattab, 2016).
Biotechnological Applications in Amino Acid Production :
- The engineering of Escherichia coli for high yield production of L-serine demonstrates the potential of metabolic engineering in optimizing amino acid production, where labeled L-serine can be utilized for tracing and efficiency analysis (Mundhada et al., 2016).
- Studies have been conducted on microbial production of L-serine from renewable feedstocks, indicating the growing interest in sustainable and efficient production methods, where isotopically labeled serine can be instrumental for process optimization (Zhang et al., 2018).
Medical and Neurological Research :
- L-Serine's role in the central nervous system and its association with various diseases highlights its importance in medical research. This compound can be used to trace metabolic pathways in neurological studies (de Koning et al., 2003).
- L-Serine synthesis defects and transport defects have significant implications in neurometabolic disorders, where labeled L-serine can aid in diagnostic and therapeutic research (Tabatabaie et al., 2010).
Pharmaceutical and Nutraceutical Development :
- The potential use of L-serine in pharmaceuticals, especially in the context of neuroprotection and treatment of neurodegenerative diseases, makes this compound a valuable tool for drug development and efficacy testing (Dunlop & Carney, 2020).
Understanding Transport Mechanisms :
- Research on mutations in SLC1A4, encoding the brain serine transporter, provides insights into the transport mechanisms of L-serine in the brain. This compound can be used to trace these transport pathways and understand the impact of genetic mutations (Damseh et al., 2015).
Glucose Metabolism and Energy Production Studies :
- This compound is useful in studying the conversion of glucose into essential amino acids, as seen in Corynebacterium glutamicum. Such studies are crucial for understanding energy production and metabolic pathways in organisms (Yamasaki et al., 2001).
Mechanism of Action
Target of Action
L-Serine-13C3 is a variant of the amino acid L-Serine, labeled with the stable isotope Carbon-13 . As an amino acid, its primary targets are the various proteins within the body that it helps to construct. It plays a central role in cellular proliferation .
Mode of Action
This compound interacts with its targets by being incorporated into proteins during the process of protein synthesis . This incorporation happens during the translation phase of protein synthesis, where the this compound is added to the growing polypeptide chain.
Biochemical Pathways
L-Serine is synthesized from central metabolic pathway intermediates . It plays a role in the biosynthesis pathways of other amino acids and even phospholipids . Furthermore, L-Serine can be a substrate for a Ser/Thr dehydratase, resulting in pyruvate and 2-oxobutyrate, thus being an amino acid with anaplerotic potential .
Result of Action
The result of this compound’s action is the creation of proteins that are essential for various biological functions. These proteins contribute to cellular structure, function, and regulation of the body’s tissues and organs .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
L-Serine-13C3 is involved in numerous biochemical reactions, primarily as a precursor to other amino acids and biomolecules. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are involved in its biosynthesis from 3-phosphoglycerate . These interactions are crucial for the synthesis of glycine and cysteine, as well as for the production of phospholipids and sphingolipids. This compound also plays a role in the synthesis of purines and pyrimidines, which are essential for DNA and RNA production.
Cellular Effects
This compound influences various cellular processes, including cell proliferation, differentiation, and survival. It is essential for the synthesis of proteins and nucleotides, which are vital for cell growth and division. This compound also affects cell signaling pathways, such as the mTOR pathway, which regulates cell growth and metabolism. Additionally, it impacts gene expression by serving as a substrate for the synthesis of one-carbon units, which are necessary for methylation reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for various enzymes and its participation in metabolic pathways. It binds to enzymes such as phosphoglycerate dehydrogenase, facilitating the conversion of 3-phosphoglycerate to phosphohydroxypyruvate. This compound also acts as a donor of one-carbon units in the folate cycle, which is essential for the synthesis of methionine and thymidylate. These interactions result in the regulation of gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under controlled conditions, but its degradation can occur when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound contributing to sustained cell growth and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound supports normal cellular functions and metabolic processes. At high doses, it can lead to toxic effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the serine biosynthesis pathway, the folate cycle, and the glycine and cysteine synthesis pathways. It interacts with enzymes such as phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase, which are essential for its conversion from 3-phosphoglycerate. This compound also affects metabolic flux and metabolite levels by serving as a precursor for various biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via amino acid transporters and is distributed to various cellular compartments, including the cytoplasm and mitochondria. This compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments. This compound’s presence in the mitochondria is particularly important for its role in energy metabolism and the synthesis of mitochondrial proteins .
properties
IUPAC Name |
2-amino-3-hydroxy(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.071 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

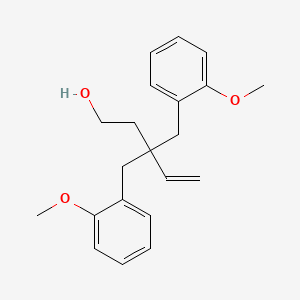
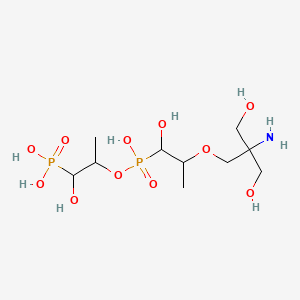
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

![2-[4-[N-Ethyl-2-[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazine-2-yloxy]ethylamino]phenylazo]-5-phenylazo-3-thiophenecarbonitrile](/img/structure/B570127.png)
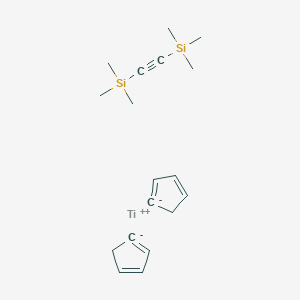
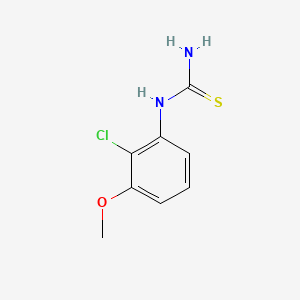
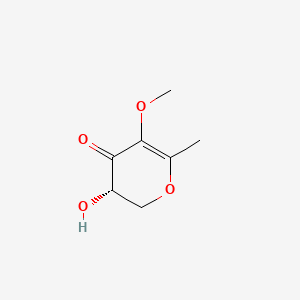
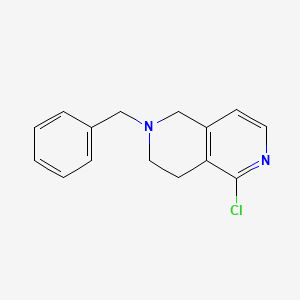
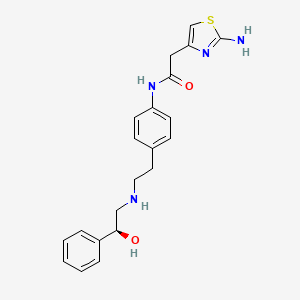
![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)

